molecular formula C13H19N3O3 B1392950 tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate CAS No. 1053655-67-6

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate

Cat. No.: B1392950
CAS No.: 1053655-67-6
M. Wt: 265.31 g/mol
InChI Key: NZZIRKJHGWHHKQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a phenoxyethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then further reacted with phenoxyethylidene derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a catalyst and intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate include:

  • tert-Butyl carbazate
  • Phenoxyethylidene derivatives
  • Amino-substituted hydrazones

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl N-[(Z)-(1-amino-2-phenoxyethylidene)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-15-11(14)9-18-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZIRKJHGWHHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/COC1=CC=CC=C1)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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